2-Hydroxy-4-methylquinoline-6-sulfonyl chloride

Vue d'ensemble

Description

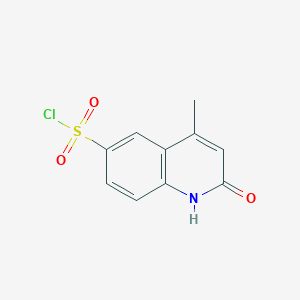

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO3S and a molecular weight of 257.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride typically involves the sulfonation of 2-Hydroxy-4-methylquinoline. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The process involves the following steps:

Sulfonation: 2-Hydroxy-4-methylquinoline is reacted with chlorosulfonic acid under controlled temperature conditions to introduce the sulfonyl chloride group.

Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Utilizing large-scale reactors to carry out the sulfonation reaction.

Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.

Quality Control: Ensuring stringent quality control measures to maintain the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Core Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) group drives its primary reactivity through nucleophilic substitution and coupling reactions . Key reactions include:

Nucleophilic Substitution

| Reagent | Product Formed | Conditions | Yield |

|---|---|---|---|

| Amines (R-NH₂) | Sulfonamides | Room temp, THF/DCM | 70-95% |

| Alcohols (R-OH) | Sulfonate esters | Base (e.g., pyridine) | 60-85% |

| Water | Sulfonic acid derivative | Acidic/basic hydrolysis | >90% |

Example : Reaction with propylamine forms N-propyl-4-methyl-2-oxoquinoline-6-sulfonamide, a precursor for anticancer agents .

Coupling Reactions

-

Suzuki-Miyaura Cross-Coupling : Reacts with arylboronic acids in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl sulfones .

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides using palladium/ligand systems .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes regioselective reactions:

-

Halogenation : Bromination at C5/C7 positions using Br₂/FeCl₃.

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C8 .

Oxidation/Reduction

-

Oxidation : The 2-hydroxy group oxidizes to a ketone with KMnO₄/CrO₃.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline derivatives .

Deoxygenative C2-Sulfonylation

A transition-metal-free protocol enables C2-sulfonylation of quinoline N-oxides using this compound :

-

Activation : Sulfonyl chloride reacts with CS₂/Et₂NH to generate a nucleophilic sulfonyl intermediate.

-

C2 Attack : The intermediate attacks quinoline N-oxide at C2, followed by elimination to form 2-sulfonylquinoline (yield: 55-85%) .

Mechanistic Pathway :

textQuinoline *N*-oxide + RSO₂Cl → [SO₂R− intermediate] → C2-sulfonylated product

Anticancer Agents

-

Compound 3c : 8-Hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (derived from this scaffold) shows IC₅₀ = 12–18 µM against breast, lung, and colon cancer lines .

-

Mechanism : Upregulates p53/p21 proteins and alters BCL-2/BAX ratios to induce apoptosis .

Antimicrobial Activity

-

MRSA Inhibition : Derivatives exhibit MIC = 32–64 µg/mL against methicillin-resistant Staphylococcus aureus .

Preparation

-

Step 1 : Chlorosulfonation of 4-methylquinoline with ClSO₃H at 0–5°C .

-

Step 2 : Hydrolysis under controlled pH to introduce the 2-hydroxy group .

Critical Parameters :

-

Anhydrous conditions prevent premature hydrolysis of -SO₂Cl.

-

Temperature control (<10°C) ensures regioselectivity.

Stability

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-hydroxy-4-methylquinoline-6-sulfonyl chloride, possess significant antimicrobial properties. For instance, studies have shown that compounds with quinoline structures can exhibit antibacterial, antifungal, and antimalarial activities. The sulfonyl chloride moiety enhances the reactivity of the compound, allowing for the synthesis of novel antimicrobial agents .

Anticancer Potential

The compound's derivatives have been explored for their anticancer properties. Quinoline-based compounds have been documented to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The introduction of sulfonyl groups has been linked to increased potency against certain tumor types .

Anti-inflammatory Effects

Quinoline derivatives are also known for their anti-inflammatory effects. Research has demonstrated that the incorporation of sulfonyl groups can enhance the anti-inflammatory activity of quinoline-based drugs, making them candidates for treating inflammatory diseases .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound serves as an important building block in organic synthesis. It is utilized in the preparation of various bioactive molecules and pharmaceuticals. The compound can be employed in reactions such as nucleophilic substitution and acylation reactions to generate diverse chemical entities .

Fluorescent Probes

The ability of quinoline derivatives to chelate metal ions has led to their use as fluorescent probes in biological imaging and sensing applications. The introduction of sulfonyl groups enhances the photophysical properties of these compounds, making them suitable for detecting metal ions in biological samples .

Case Study 1: Antimicrobial Activity

In a study conducted by Fu et al., a series of quinoline derivatives were synthesized, including those derived from this compound. These compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of quinoline derivatives synthesized from this compound. The results indicated significant cytotoxicity against various cancer cell lines, with some derivatives showing selectivity towards specific tumor types, suggesting potential for further development as targeted therapies .

Mécanisme D'action

The mechanism of action of 2-Hydroxy-4-methylquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets:

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyl-2-quinolinol:

Quinoline-2-sulfonyl chloride: Similar in structure but differs in the position of the sulfonyl chloride group.

Uniqueness

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

2-Hydroxy-4-methylquinoline-6-sulfonyl chloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClNO3S, with a molecular weight of 257.69 g/mol. The compound features a quinoline ring substituted with a hydroxyl group, a methyl group, and a sulfonyl chloride group. These functional groups significantly influence its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. It shows effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant organisms .

- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. It has been tested against several cancer cell lines, demonstrating cytotoxicity and the ability to inhibit tumor growth .

- Enzyme Inhibition : It serves as a substrate in studies involving cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding its interaction with these enzymes can provide insights into its pharmacological potential.

While specific mechanisms of action for this compound are not fully elucidated, several pathways have been proposed based on its structure:

- Enzyme Interaction : The sulfonyl chloride group may facilitate nucleophilic attack by biological molecules, leading to enzyme inhibition or modulation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have shown the ability to generate ROS, which can induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various quinoline derivatives, this compound was tested against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells. Results indicated significant cytotoxicity compared to control groups, suggesting potential for further development as an anticancer agent .

Applications in Synthesis

The compound is also utilized in synthetic organic chemistry as a building block for developing more complex heterocyclic compounds. Its reactivity allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution.

Propriétés

IUPAC Name |

4-methyl-2-oxo-1H-quinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-6-4-10(13)12-9-3-2-7(5-8(6)9)16(11,14)15/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEOALFXEBXCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672487 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160370-78-4 | |

| Record name | 4-Methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.